Phenyl-n-butylborinic acid Phenyl-n-butylborinic acid
Brand Name: Vulcanchem
CAS No.: 100757-73-1
VCID: VC20750109
InChI: InChI=1S/C10H14BO/c12-11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2
SMILES: [B](CCCCC1=CC=CC=C1)O
Molecular Formula: C10H14BO
Molecular Weight: 161.03 g/mol

Phenyl-n-butylborinic acid

CAS No.: 100757-73-1

Cat. No.: VC20750109

Molecular Formula: C10H14BO

Molecular Weight: 161.03 g/mol

* For research use only. Not for human or veterinary use.

Phenyl-n-butylborinic acid - 100757-73-1

Specification

CAS No. 100757-73-1
Molecular Formula C10H14BO
Molecular Weight 161.03 g/mol
Standard InChI InChI=1S/C10H14BO/c12-11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2
Standard InChI Key JBIFQISDEUDMFP-UHFFFAOYSA-N
SMILES [B](CCCCC1=CC=CC=C1)O
Canonical SMILES [B](CCCCC1=CC=CC=C1)O

Introduction

Chemical Structure and Properties

Phenyl-n-butylborinic acid consists of a boron atom bonded to a phenyl group (C₆H₅-), an n-butyl chain (C₄H₉-), and a hydroxyl group (-OH). This arrangement creates a compound with mixed aromatic-aliphatic character and interesting stereochemical properties.

While specific physical property data for phenyl-n-butylborinic acid is limited in the literature, its structural characteristics suggest moderate solubility in polar organic solvents, similar to other organoboron compounds like phenylboronic acid . The presence of the n-butyl chain likely enhances its lipophilicity compared to phenylboronic acid, potentially affecting its solubility profile and membrane permeability.

The compound's Lewis acidity, a crucial feature for its biochemical activity, stems from the empty p-orbital on the boron atom, which can accept electron pairs from nucleophiles. This property is fundamental to understanding its mechanism of action as an enzyme inhibitor.

Synthesis Methods

The synthesis of phenyl-n-butylborinic acid has been reported in the literature, although detailed synthetic procedures are less extensively documented compared to those for phenylboronic acid. By examining the synthetic approaches for related compounds, we can infer potential synthetic routes.

One possible synthetic approach would involve the reaction of phenylmagnesium bromide (PhMgBr) with an appropriate n-butylboron precursor, followed by hydrolysis to yield the borinic acid. This methodology would be analogous to the synthesis of phenylboronic acid, which employs phenylmagnesium bromide and trimethyl borate .

The synthesis likely involves careful control of stoichiometry and reaction conditions to prevent the formation of triorganoborane compounds or other undesired products. The purification of borinic acids can present challenges due to their tendency to undergo oxidation and their propensity to form anhydrides under dehydrating conditions, similar to the behavior observed with boronic acids .

Biochemical Activity

The most significant documented property of phenyl-n-butylborinic acid is its potent inhibitory activity against specific enzymes. Research has characterized it as an ultrapotent transition state analog inhibitor of cholesterol esterase and lipoprotein lipase .

Phenyl-n-butylborinic acid demonstrates remarkable inhibition potency against cholesterol esterase with a Ki value of 2.9 ± 0.6 nM, and against lipoprotein lipase with a Ki value of 1.7 ± 0.3 µM . These values indicate that the compound is particularly effective against cholesterol esterase, with inhibitory potency in the nanomolar range.

Inhibition Mechanism

The inhibitory mechanism of phenyl-n-butylborinic acid appears to involve its function as a transition state analog. During the catalytic hydrolysis of esters by enzymes like cholesterol esterase and lipoprotein lipase, the reaction proceeds through a transition state where the carbonyl carbon adopts a tetrahedral geometry. The boron atom in phenyl-n-butylborinic acid can mimic this tetrahedral transition state, particularly when it forms a complex with the catalytic serine residue in the enzyme's active site .

Structure-Activity Relationship

The significantly higher inhibitory potency of phenyl-n-butylborinic acid compared to simpler boronic acids suggests important structure-activity relationships. The phenyl group likely provides aromatic interactions with the enzyme, while the n-butyl chain may interact with hydrophobic regions in the enzyme active site, enhancing binding affinity and specificity.

This dual-substituent structure appears to create a more effective transition state mimic than either substituent alone, as evidenced by the superior inhibitory activity compared to butaneboronic acid and phenylboronic acid individually .

Comparison with Related Compounds

Comparison with Phenylboronic Acid

Phenylboronic acid, containing one phenyl group and two hydroxyl groups attached to boron, has been extensively studied and characterized . Unlike phenyl-n-butylborinic acid, phenylboronic acid forms hydrogen-bonded dimeric units in the solid state, as demonstrated by crystallographic studies . The infrared spectroscopic analysis of phenylboronic acid shows evidence of intramolecular hydrogen bonding , a feature that would be less prominent in phenyl-n-butylborinic acid due to its single hydroxyl group.

Phenylboronic acid participates in numerous cross-coupling reactions, particularly the Suzuki reaction, where it serves as a source of a phenyl group . While phenyl-n-butylborinic acid might participate in similar reactions, its reactivity pattern would likely differ due to the presence of the n-butyl substituent and different electronic properties.

The molecular symmetry also differs significantly between these compounds. Phenylboronic acid adopts a planar structure with idealized C₂ᵥ molecular symmetry , whereas phenyl-n-butylborinic acid would lack this symmetry due to the different substituents on the boron atom.

Comparison with Other Enzyme Inhibitors

The remarkably low Ki value (2.9 ± 0.6 nM) for phenyl-n-butylborinic acid's inhibition of cholesterol esterase positions it among highly potent enzyme inhibitors . This potency exceeds that of many conventional enzyme inhibitors and suggests potential applications in both research and therapeutic contexts.

Other boron-containing compounds, such as boronic acids, have been developed as enzyme inhibitors, with bortezomib (a dipeptidyl boronic acid) being approved for clinical use as a proteasome inhibitor. The exceptional potency of phenyl-n-butylborinic acid suggests that borinic acids might represent an underexplored class of compounds for enzyme inhibition with potential therapeutic applications.

Current Research and Future Perspectives

Further structural studies using techniques such as X-ray crystallography and NMR spectroscopy would provide valuable insights into the molecular interactions underlying the compound's potent inhibitory activity. Computational studies using molecular docking and dynamics simulations could elucidate the binding mode and interactions with target enzymes.

The development of structure-activity relationships through the synthesis and evaluation of analogs with modified substituents could identify compounds with enhanced potency, selectivity, or pharmaceutical properties. Such studies might lead to the development of novel therapeutic agents targeting lipid-metabolizing enzymes.

Additionally, exploring the potential of phenyl-n-butylborinic acid and related compounds in other applications, such as catalysis or material science, represents an interesting avenue for future research.

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